molecular formula C15H23NO B3171560 2-(2-Cyclohexylethoxy)-4-methylaniline CAS No. 946683-20-1

2-(2-Cyclohexylethoxy)-4-methylaniline

Cat. No.: B3171560
CAS No.: 946683-20-1
M. Wt: 233.35 g/mol
InChI Key: XYZVCWOUSJFSPH-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylethoxy)-4-methylaniline is an organic compound that features a cyclohexyl group attached to an ethoxy chain, which is further connected to a methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline typically involves multiple steps. One common method is the catalytic hydrogenation of phenylethyl alcohol under pressure . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethoxy)-4-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

2-(2-Cyclohexylethoxy)-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the activity of nuclear factor-erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant and phase II drug-metabolizing enzymes . This inhibition can enhance the radiosensitivity of cancer cells, making them more susceptible to radiotherapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexyl-substituted anilines and ethoxy derivatives. Examples include:

  • 2-Cyclohexylethanol
  • 4-(2-Cyclohexylethoxy)aniline

Uniqueness

What sets 2-(2-Cyclohexylethoxy)-4-methylaniline apart from these similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(2-cyclohexylethoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-7-8-14(16)15(11-12)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZVCWOUSJFSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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